![molecular formula C17H14N2O B14501863 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole CAS No. 63081-07-2](/img/structure/B14501863.png)
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles
Preparation Methods
The synthesis of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole can be compared with other similar compounds, such as:
- 10-Methoxy-7H-pyrido[4,3-c]carbazole-6-carbonitrile
- 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
- 9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
63081-07-2 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
10-methoxy-6-methyl-7H-pyrido[3,4-c]carbazole |
InChI |
InChI=1S/C17H14N2O/c1-10-7-11-9-18-6-5-13(11)16-14-8-12(20-2)3-4-15(14)19-17(10)16/h3-9,19H,1-2H3 |
InChI Key |
TYHXCORSZVXWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C3=C1NC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
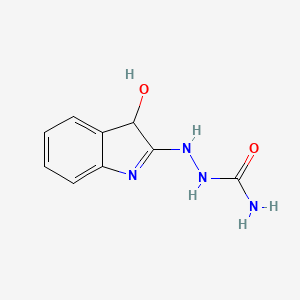
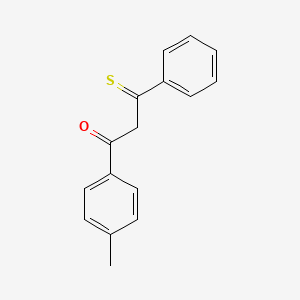
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

methanone](/img/structure/B14501827.png)
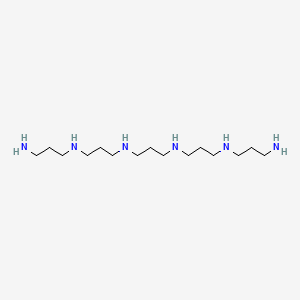
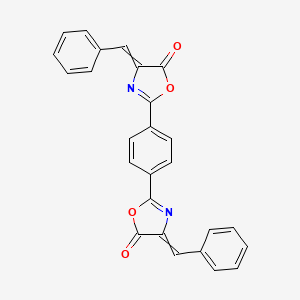
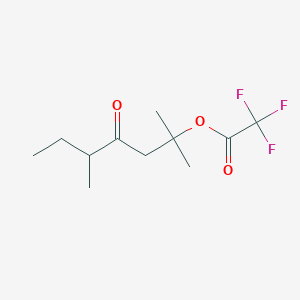
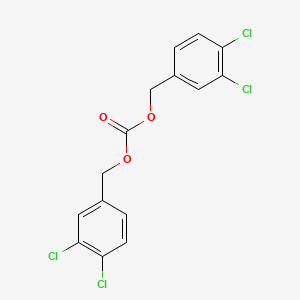
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
